Gram-Scale Enantiopure Preparation at High Concentration: 2-Isomer Outperforms 3- and 4-Isomers in Enzymatic Resolution
In a direct comparative study of the biocatalyzed hydrolytic kinetic resolution of 2-, 3-, and 4-pyridyloxirane using Agrobacterium radiobacter AD1 epoxide hydrolase wild type and its Tyr215Phe mutant, only the 2-isomer achieved gram-scale preparation of enantiopure material at high substrate concentration. Specifically, enantiopure 2-pyridyloxirane was obtained with enantiomeric excess >98% at a substrate concentration of 127 mM (equivalent to 15.5 g/L) using either enzyme variant [1]. The 3- and 4-pyridyloxirane isomers did not achieve comparable performance under the same conditions, with the study explicitly noting that the regioselectivity of oxirane ring opening and substrate concentration limits were determined for all three isomers but only the 2-isomer enabled practical gram-scale preparation [1]. This study further identified that the 2-isomer served as the test substrate for selecting efficient epoxide hydrolases across the positional isomer series [2].
| Evidence Dimension | Scalable enantiopure preparation via enzymatic resolution |
|---|---|
| Target Compound Data | ee >98% at 127 mM (15.5 g/L); gram-scale achieved |
| Comparator Or Baseline | 3-pyridyloxirane and 4-pyridyloxirane |
| Quantified Difference | Only 2-isomer achieved gram-scale enantiopure preparation at industrially relevant concentration |
| Conditions | Agrobacterium radiobacter AD1 epoxide hydrolase wild type and Tyr215Phe mutant; biocatalyzed hydrolytic kinetic resolution (BHKR) at 127 mM substrate concentration |
Why This Matters
Procurement of the 2-isomer is essential for scalable synthesis of enantiopure chiral building blocks; the 3- and 4-isomers cannot be substituted due to failure to achieve comparable performance in enzymatic resolution under identical conditions.
- [1] Genzel Y, Archelas A, Lutje Spelberg JH, Janssen DB, Furstoss R. Microbiological transformations. Part 48: Enantioselective biohydrolysis of 2-, 3- and 4-pyridyloxirane at high substrate concentration using the Agrobacterium radiobacter AD1 epoxide hydrolase and its Tyr215Phe mutant. Tetrahedron. 2001;57(14):2775-2779. View Source
- [2] Genzel Y, Archelas A, Lutje Spelberg JH, Janssen DB, Furstoss R. Microbiological transformations 50: selection of epoxide hydrolases for enzymatic resolution of 2-, 3- or 4-pyridyloxirane. Journal of Molecular Catalysis B: Enzymatic. 2002;16(5-6):213-221. View Source
